Cas no 876151-88-1 (9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
876151-88-1 structure
Product Name:9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:876151-88-1
MF:C25H27N5O2
MW:429.514185190201
CID:5362660
Update Time:2025-10-19

9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 9-benzyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • 9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • Inchi: 1S/C25H27N5O2/c1-17-13-28(15-19-10-5-4-6-11-19)24-26-22-21(29(24)14-17)23(31)30(25(32)27(22)3)16-20-12-8-7-9-18(20)2/h4-12,17H,13-16H2,1-3H3
    • InChI Key: DDDPQBMGLLHAOG-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])=O)N=C1N(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N12

9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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F2013-0385-2μmol
9-benzyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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F2013-0385-10mg
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Additional information on 9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

9-Benzyl-1,7-Dimethyl-3-(2-Methylphenyl)Methyl-Pyrimido[1,2-G]Purine-2,4-Dione: A Comprehensive Overview

The compound with CAS No. 876151-88-1, known as 9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-pyrimido[1,2-g]purine-2,4-dione, is a highly complex and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are well-known for their roles in various biological processes and their potential applications in drug development. The pyrimido[1,2-g]purine core structure is particularly notable for its unique bicyclic framework, which contributes to its diverse chemical properties and biological activities.

Recent studies have highlighted the importance of pyrimido[1,2-g]purine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of this compound as a modulator of key cellular pathways involved in cancer progression. The presence of the benzyl group at position 9 and the dimethyl substituents at positions 1 and 7 introduces significant steric and electronic effects that can influence the molecule's interactions with biological targets. Additionally, the (2-methylphenyl)methyl group at position 3 further enhances the molecule's complexity and diversity.

The synthesis of this compound involves a series of intricate organic reactions that require precise control over regioselectivity and stereochemistry. One of the most challenging aspects of its synthesis is the construction of the pyrimido[1,2-g]purine ring system. Recent advancements in catalytic methodologies have enabled chemists to achieve higher yields and better purity levels in the synthesis process. For example, researchers have successfully employed palladium-catalyzed cross-coupling reactions to assemble key intermediates with high efficiency.

From a biological standpoint, this compound has demonstrated promising activity in preclinical studies. It has been shown to exhibit potent anti-proliferative effects against various cancer cell lines by targeting specific kinases involved in cell cycle regulation. Furthermore, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In terms of pharmacokinetics, this compound has shown favorable properties that make it suitable for systemic administration. Studies have indicated that it exhibits moderate solubility in aqueous solutions and good permeability across biological membranes. These attributes are critical for ensuring that the compound can reach its intended targets within the body effectively.

One of the most exciting developments related to this compound is its potential application in targeted therapy. By leveraging advanced drug delivery systems such as nanotechnology-based platforms or antibody-drug conjugates (ADCs), researchers aim to enhance its therapeutic index while minimizing off-target effects. These innovations are expected to significantly improve patient outcomes in oncology and other therapeutic areas.

Looking ahead, there is a growing interest in exploring the structural modifications of this compound to further optimize its pharmacological properties. For instance, researchers are investigating the impact of substituting different functional groups at various positions on the molecule's bioavailability and efficacy. Such studies are expected to pave the way for next-generation drugs with enhanced performance.

In conclusion, 9-benzyl-1,7-dimethyl-3-(2-methylphenyl)methyl-pyrimido[1,2-g]purine-2,4-dione represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique chemical structure and promising biological activities make it a focal point for ongoing research efforts across academia and industry alike.

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